molecular formula C13H19N B13249364 (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Cat. No.: B13249364
M. Wt: 189.30 g/mol
InChI Key: VQQROXIKFLOQPL-LBPRGKRZSA-N
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Description

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is an organic compound with a unique structure that includes a tetrahydrobenzoannulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine typically involves multiple steps. One common approach is the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce a fully saturated amine.

Scientific Research Applications

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine
  • 7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol

Uniqueness

(5S)-7,7-Dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine is unique due to its specific stereochemistry and the presence of an amine group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(5S)-7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine

InChI

InChI=1S/C13H19N/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12H,7-9,14H2,1-2H3/t12-/m0/s1

InChI Key

VQQROXIKFLOQPL-LBPRGKRZSA-N

Isomeric SMILES

CC1(CCC2=CC=CC=C2[C@H](C1)N)C

Canonical SMILES

CC1(CCC2=CC=CC=C2C(C1)N)C

Origin of Product

United States

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